
2-Hidroxi-5-metoxipiriдина
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H7NO2 It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the second position and a methoxy group at the fifth position of the pyridine ring
Aplicaciones Científicas De Investigación
2-Hydroxy-5-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
Safety and Hazards
2-Hydroxy-5-methoxypyridine may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area, and protective clothing, gloves, and eye/face protection should be worn . If inhaled or in contact with skin or eyes, appropriate first aid measures should be taken .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-methoxypyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-methoxypyridine with a hydroxide source under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-chloro-5-methoxypyridine
Reagent: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Solvent: Water or an alcohol such as ethanol
Conditions: Reflux the mixture for several hours
The hydroxide ion substitutes the chlorine atom, resulting in the formation of 2-Hydroxy-5-methoxypyridine.
Industrial Production Methods: Industrial production of 2-Hydroxy-5-methoxypyridine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-5-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 5-methoxypyridine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).
Major Products:
Oxidation: 2-Hydroxy-5-methoxypyridine can form 2-oxo-5-methoxypyridine.
Reduction: The product is 5-methoxypyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Comparación Con Compuestos Similares
2-Hydroxy-5-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
2-Hydroxy-4-methoxypyridine: The methoxy group is at the fourth position instead of the fifth.
2-Hydroxy-6-methoxypyridine: The methoxy group is at the sixth position.
Uniqueness: 2-Hydroxy-5-methoxypyridine is unique due to the specific positioning of the hydroxyl and methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
IUPAC Name |
5-methoxy-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQMORKJFAJCAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

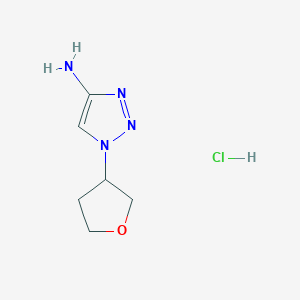

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2441974.png)
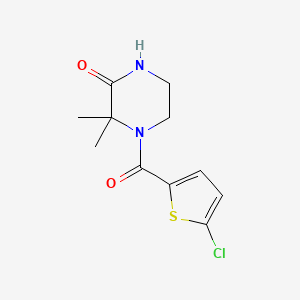

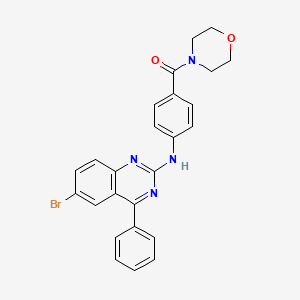
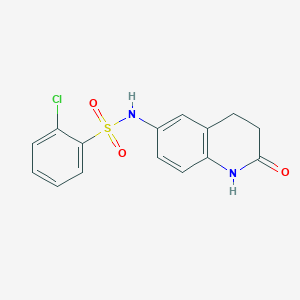
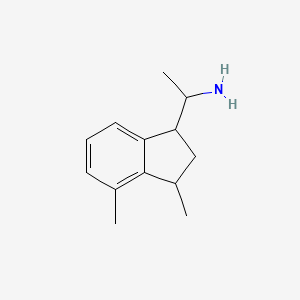
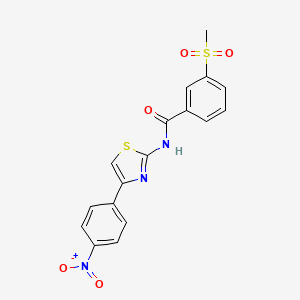
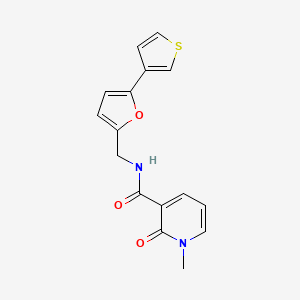
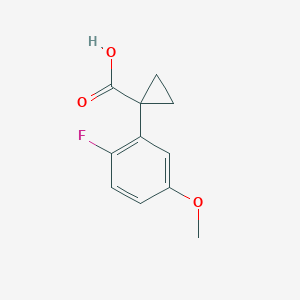
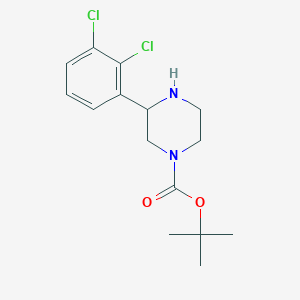
![N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide](/img/structure/B2441989.png)
